molecular formula C42H70O35 B158578 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 10058-19-2

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Cat. No. B158578
CAS RN: 10058-19-2
M. Wt: 1135 g/mol
InChI Key: GIZQJUDQRHMFRK-AHIHXIOASA-N
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Description

This usually involves identifying the compound’s functional groups, stereochemistry, and other structural features.



Synthesis Analysis

Researchers would look at possible synthetic routes to the compound, considering factors like the availability of starting materials, the number of steps, the types of reactions involved, and the overall yield.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into the compound’s reactivity and stability.



Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.


Scientific Research Applications

1. Heterocyclic Rings from Carbohydrate Precursors

Research by Stoddart, Szarek, and Jones (1969) demonstrates the creation of large heterocyclic rings from carbohydrate precursors, such as cycloheptaamylose and cyclohexaamylose. Through a series of chemical reactions including periodate oxidation, borohydride reduction, and acetylation, they produced complex molecules with potential applications in synthetic organic chemistry and material science (Stoddart, Szarek, & Jones, 1969).

2. Solubility Studies of Carbohydrate Derivatives

Gong, Wang, Zhang, and Qu (2012) studied the solubility of various carbohydrate derivatives in ethanol–water solutions. Their findings provide insight into the solubility behavior of complex carbohydrates, which is crucial for pharmaceutical and food industry applications (Gong, Wang, Zhang, & Qu, 2012).

3. Computational Study on Blood Glucose Level Regulation

Muthusamy and Krishnasamy (2016) conducted a computational study on a specific compound isolated from Syzygium densiflorum. This study explored the potential of the compound in diabetes management, highlighting the therapeutic applications of complex heterocyclic compounds (Muthusamy & Krishnasamy, 2016).

4. Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates

Research by Marchionni and Vogel (2001) focused on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates. Their work contributes to the development of new synthetic methodologies for creating complex organic molecules, useful in drug discovery and development (Marchionni & Vogel, 2001).

Safety And Hazards

Researchers would look at the compound’s toxicity, flammability, and other safety hazards. This information is crucial for handling and storing the compound safely.


Future Directions

Based on the findings from the above analyses, researchers would suggest future directions for studying the compound. This could involve further synthetic modifications, mechanistic studies, or biological assays.


I hope this general guide is helpful. For a more specific analysis, I would recommend consulting with a chemist or a chemical database. They might be able to provide more detailed and specific information on your compound.


properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQJUDQRHMFRK-AHIHXIOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1135.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-alpha-D-Glucosyl-alpha-cyclodextrin

Citations

For This Compound
1
Citations
H Xing, HT Zhou, HQ Yu, ZM Gou… - Journal of Chemical & …, 2011 - ACS Publications
It is generally considered that complexes of cyclodextrins (CDs) with ordinary surfactants are not surface-active in water. In this work, aqueous mixtures of α-CD, octyltriethylammonium …
Number of citations: 8 pubs.acs.org

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